4-Methoxy-D3-benzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxy-D3-benzaldehyde and related compounds often involves complex organic reactions, including catalyzed condensation processes and the employment of microwave irradiation for efficiency improvements. A notable method includes the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions, showcasing the effectiveness of modern synthesis techniques in producing such compounds (Arslan & Algül, 2007).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 4-Methoxy-D3-benzaldehyde have been explored using density functional theory (DFT) methods, providing insights into its ground state properties and electronic characteristics. Studies demonstrate the molecule's stability and electronic distribution, which are crucial for understanding its reactivity and potential applications (Krishnakumar, Barathi, & Mathammal, 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-Methoxy-D3-benzaldehyde, such as oxidation processes, have been meticulously studied to discern the mechanisms and kinetics underlying these transformations. The oxidation of methoxy benzaldehydes by specific reagents in aqueous acetic acid medium exemplifies the detailed examination of reaction orders, catalysis, and thermodynamic parameters, providing a deeper understanding of its chemical behavior (Malik, Asghar, & Mansoor, 2016).
Physical Properties Analysis
The physical properties of 4-Methoxy-D3-benzaldehyde, such as its optical transparency, mechanical hardness, and thermal stability, have been characterized through various analytical techniques. These properties are essential for determining its suitability in applications like nonlinear optical materials and opto-electrical devices (Perumal & Ananthi, 2021).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-D3-benzaldehyde, including its reactivity, electronic properties, and interaction with other molecules, have been extensively analyzed. Studies involving molecular docking and spectroscopic investigations offer valuable insights into its potential biological activities and interactions at the molecular level (Kaya, Kucuk, & Kaya, 2018).
Scientific Research Applications
Oxidation Mechanisms : The oxidation of various methoxy benzaldehydes, including 4-Methoxy-D3-benzaldehyde, by benzimidazolium fluorochromate has been studied. This research is significant for understanding the reaction mechanisms and kinetics in organic chemistry (Malik, Asghar, & Mansoor, 2016).
Solid Phase Organic Synthesis : The use of electron-rich benzaldehyde derivatives, such as 4-Methoxy-D3-benzaldehyde, as linkers for solid phase organic synthesis has been explored. This application is crucial for the development of new synthetic methodologies (Swayze, 1997).
Molecular Structure and Vibrational Studies : Comparative analysis of molecular structure, vibrational spectral studies, and nonlinear optical properties of substituted benzaldehydes, including 4-Methoxy-D3-benzaldehyde, highlights its potential in material science and photonics (Yadav, Sharma, & Kumar, 2018).
Optical Properties in Material Science : Research on the synthesis and optical properties of metal complexes with substituted benzaldehydes, such as 4-Methoxy-D3-benzaldehyde, is significant for the development of new materials with specific optical properties (Barberis & Mikroyannidis, 2006).
Nonlinear Optical Crystal Research : The physical characterization of molecular nonlinear optical crystals involving methoxy benzaldehydes, including 4-Methoxy-D3-benzaldehyde, is essential for advancements in nonlinear optics (Venkataramanan, Uchil, & Bhat, 1994).
Molecular Docking and Electronic Properties : Investigations on the structural and electronic properties of 4-Methoxy-D3-benzaldehyde, including molecular docking behaviors, are important for its potential applications in pharmaceuticals and enzyme inhibition (Ghalla et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(trideuteriomethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-D3-benzaldehyde |
Citations
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